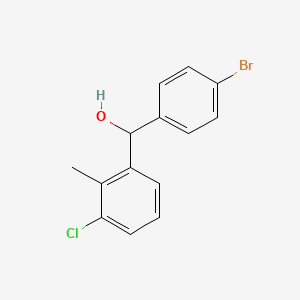

4-Bromo-3'-chloro-2'-methylbenzhydrol

Description

Historical Context and Significance of Benzhydrol Derivatives in Organic Synthesis

The study of benzhydrol and its derivatives dates back over a century, with early work focusing on their synthesis and basic reactivity. orgsyn.org One of the foundational methods for preparing benzhydrol involves the reduction of benzophenone (B1666685), a reaction that can be achieved using various reducing agents such as zinc dust in an alkaline alcoholic solution. orgsyn.org Over the years, the synthetic utility of benzhydrols has expanded significantly. They serve as versatile precursors for the synthesis of a wide range of organic compounds. For instance, the hydroxyl group can be easily converted into other functional groups, and the phenyl rings can be modified to introduce a variety of substituents. This versatility has made benzhydrol derivatives important building blocks in the construction of more complex molecules. yale.edu

The benzhydryl (diphenylmethyl) group is also utilized as a protecting group in organic synthesis, particularly for alcohols, thiols, and carboxylic acids, due to its stability under various conditions and its straightforward removal via hydrogenolysis or under acidic conditions. yale.edu Furthermore, the steric bulk of the benzhydryl moiety can be exploited to influence the stereochemical outcome of reactions, making it a valuable tool in enantioselective synthesis. yale.edu

Rationale for Focused Research on Halogenated and Alkylated Benzhydrol Scaffolds

The introduction of halogen atoms and alkyl groups onto the benzhydrol scaffold has profound effects on the molecule's physical, chemical, and biological properties. This has led to dedicated research into halogenated and alkylated benzhydrols.

Halogenation is a powerful strategy in medicinal chemistry and materials science. researchgate.netnih.govnih.gov The incorporation of halogens such as bromine and chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Halogen bonds, which are noncovalent interactions involving a halogen atom as a Lewis acid, are increasingly recognized for their role in directing molecular assembly and in the design of supramolecular materials. acs.org In the context of benzhydrols, halogen substituents can influence the electronic properties of the phenyl rings, thereby affecting the reactivity of the carbinol center. rsc.orgresearchgate.net For example, electron-withdrawing groups can impact the stability of carbocation intermediates formed during substitution reactions. nih.gov

Alkylation, the introduction of alkyl groups like the methyl group, also plays a crucial role. Alkyl groups can influence a molecule's conformation and steric profile. The strategic placement of a methyl group can create a specific three-dimensional shape that may be crucial for selective binding to a receptor or enzyme active site. Furthermore, alkyl groups can affect the electronic nature of the aromatic ring through inductive and hyperconjugation effects.

The combination of both halogen and alkyl substituents on a benzhydrol framework, as seen in 4-Bromo-3'-chloro-2'-methylbenzhydrol, offers a rich platform for fine-tuning molecular properties. This multi-substitution pattern allows for a high degree of control over the molecule's characteristics, making such compounds attractive targets for synthesis and evaluation in various research domains.

Overview of Current Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation based on research into analogous compounds.

Synthetic Chemistry: A primary research trajectory would involve the development of an efficient and stereoselective synthesis of this molecule. A plausible synthetic route could involve the Grignard reaction between 4-bromobenzaldehyde (B125591) and the Grignard reagent derived from 1-bromo-3-chloro-2-methylbenzene, or a similar coupling strategy. Another approach could be the reduction of the corresponding benzophenone, 4-bromo-3'-chloro-2'-methylbenzophenone. The synthesis of this precursor could be achieved via a Friedel-Crafts acylation.

Medicinal Chemistry: Given that many substituted benzhydrols exhibit biological activity, a significant research effort would likely focus on evaluating the potential of this compound as a therapeutic agent. acs.org Research on related halogenated compounds suggests potential applications. For instance, derivatives of halogenated salicylic (B10762653) acids have been investigated for their anti-inflammatory and antimicrobial properties. The specific substitution pattern of this compound could be designed to interact with specific biological targets.

Materials Science: The presence of bromine and chlorine atoms suggests potential applications in materials science, particularly in the design of liquid crystals, polymers with specific refractive indices, or as components of organic light-emitting diodes (OLEDs). The halogen atoms can participate in halogen bonding, which can be used to control the self-assembly of the molecules into ordered structures. acs.org

Data on Related Compounds

To provide context for the properties of this compound, the following tables detail information on related chemical structures.

Table 1: Properties of Precursor-like Molecules

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-3-chloro-2-methylaniline nih.gov | C₇H₇BrClN | 220.49 | 627531-47-9 |

| 4-Bromo-3-chloro-2-methylbenzaldehyde nih.govuni.luaobchem.com | C₈H₆BrClO | 233.49 | 1224604-13-0 |

| 4-Bromo-3-chloro-2-methylbenzoic acid aobchem.com | C₈H₆BrClO₂ | 249.49 | 1349708-88-8 |

Table 2: Interactive Data on Related Benzhydrol and Benzophenone Compounds

| Compound Name | Molecular Formula | Key Research Finding |

| Benzhydrol orgsyn.org | C₁₃H₁₂O | Can be synthesized by the reduction of benzophenone. orgsyn.org |

| Substituted Benzhydrols rsc.orgresearchgate.net | Varies | Electronic effects of substituents correlate with reaction rates in methanolysis. rsc.orgresearchgate.net |

| Glycosylated Benzhydrol Derivatives nih.gov | Varies | Electron-withdrawing groups on the benzhydrol moiety can enhance antithrombotic activity. nih.gov |

| Benzophenone nih.gov | C₁₃H₁₀O | A ubiquitous scaffold in medicinal chemistry with a wide range of biological activities. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-chloro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXWPWFPHYIIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylbenzhydrol and Its Precursors

Strategies for the Preparation of Halogenated and Alkylated Benzophenone (B1666685) Intermediates

The cornerstone of synthesizing 4-Bromo-3'-chloro-2'-methylbenzhydrol is the efficient assembly of its benzophenone precursor, 4-bromo-3'-chloro-2'-methylbenzophenone. This is typically achieved through reactions that form a carbon-carbon bond between two substituted benzene (B151609) rings, one of which carries a carbonyl group.

Friedel-Crafts Acylation Approaches utilizing Substituted Aromatic Reagents and Acyl Chlorides

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. google.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.compatsnap.com

In the context of synthesizing 4-bromo-3'-chloro-2'-methylbenzophenone, this would involve the reaction of 2-chlorotoluene (B165313) with 4-bromobenzoyl chloride. The Lewis acid catalyst activates the acyl chloride, making the acylium ion a potent electrophile that is then attacked by the electron-rich aromatic ring of 2-chlorotoluene. The reaction is generally carried out in an inert solvent like 1,2-dichloroethane. patsnap.com The temperature of the reaction can be controlled to manage the reaction rate and minimize the formation of side products. google.com

A key consideration in this approach is the regioselectivity of the acylation on the substituted toluene (B28343) ring. The directing effects of the existing methyl and chloro substituents on 2-chlorotoluene will influence the position of the incoming acyl group.

Cross-Coupling Reactions for Diarylethyl Ketone Synthesis

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer high efficiency, functional group tolerance, and stereochemical control. Several of these reactions are applicable to the synthesis of diaryl ketones. acs.orgnsf.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.orgnsf.govyoutube.com For the synthesis of 4-bromo-3'-chloro-2'-methylbenzophenone, one could envision the coupling of 4-bromobenzoyl chloride with (3-chloro-2-methylphenyl)boronic acid. acs.orgnsf.govresearchgate.net This acyl Suzuki-Miyaura coupling is a powerful tool for ketone synthesis. acs.orgnsf.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgcdnsciencepub.comorganic-chemistry.org While typically used to form substituted alkenes, variations of this reaction can be adapted for ketone synthesis. cdnsciencepub.comnih.govchim.it

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgthermofisher.comorganic-chemistry.org To form the desired benzophenone, one could react 4-bromobenzoyl chloride with an organostannane derivative of 2-chlorotoluene. libretexts.org A significant advantage of Stille coupling is the air and moisture stability of many organostannane reagents. libretexts.orgorganic-chemistry.org

Organometallic Reagent Additions to Substituted Benzoyl Compounds

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental method for forming carbon-carbon bonds.

To synthesize the benzophenone precursor, a Grignard reagent, such as (3-chloro-2-methylphenyl)magnesium bromide, could be prepared from 3-bromo-2-chlorotoluene. libretexts.orgnih.govyoutube.com This Grignard reagent would then react with 4-bromobenzaldehyde (B125591). The initial product would be a secondary alcohol, which would then need to be oxidized to the corresponding ketone. Alternatively, the Grignard reagent can react with a benzoyl chloride derivative. youtube.comyoutube.com It is important to control the reaction conditions to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone. youtube.com

Stereoselective and Non-Stereoselective Reduction Protocols for Benzhydrol Formation

Once the 4-bromo-3'-chloro-2'-methylbenzophenone intermediate is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group to yield this compound.

Hydride-Mediated Reduction Mechanisms

Hydride-based reducing agents are commonly employed for the reduction of ketones to secondary alcohols. pitt.edu

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. zenodo.orgyoutube.comwikipedia.orgyoutube.comnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). youtube.comwikipedia.org Sodium borohydride is generally preferred for its safety and ease of handling compared to more powerful reducing agents. wikipedia.orgorganic-chemistry.org The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. youtube.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids. pearson.comic.ac.ukorganic-chemistry.orgmasterorganicchemistry.com For the reduction of a ketone, LiAlH₄ is highly effective but less selective than NaBH₄. rsc.orgrsc.org The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, due to its high reactivity with protic solvents. ic.ac.ukrsc.org The mechanism also involves the nucleophilic addition of a hydride ion to the carbonyl carbon. pearson.comrsc.org

Catalytic Hydrogenation Methods for Carbonyl Reduction

Catalytic hydrogenation is another important method for the reduction of carbonyl compounds. youtube.com This process involves the use of hydrogen gas (H₂) and a metal catalyst. acs.orgepa.gov

For the reduction of 4-bromo-3'-chloro-2'-methylbenzophenone, catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) can be used. acs.orgepa.gov The reaction is typically performed in a solvent like 2-propanol under a hydrogen atmosphere. acs.org The choice of catalyst and reaction conditions (temperature and pressure) can influence the selectivity and efficiency of the reduction. acs.orgepa.gov One advantage of catalytic hydrogenation is that it can sometimes be more selective than hydride reagents, although care must be taken to avoid the reduction of other functional groups, such as the aromatic rings or the carbon-halogen bonds, which can occur under harsh conditions. youtube.com

Photochemical Reduction Pathways to Benzhydrols or Related Pinacols

The photochemical reduction of benzophenones is a classic and well-studied method for producing benzhydrols and their dimeric counterparts, benzopinacols. ijpda.org This process is initiated by the absorption of ultraviolet (UV) light by the benzophenone molecule.

Upon absorbing a photon (typically around 350 nm), the benzophenone is promoted from its ground state to an excited singlet state (S1). Through a rapid process known as intersystem crossing, it converts to a more stable, longer-lived triplet state (T1). khanacademy.org This triplet diradical is the key reactive species. In the presence of a hydrogen-donating solvent, such as isopropanol (B130326) or ethanol, the excited benzophenone abstracts a hydrogen atom from the solvent. bgsu.edutudelft.nl This generates two radical intermediates: a ketyl radical (derived from the benzophenone) and a radical derived from the solvent (e.g., an α-hydroxyisopropyl radical). ijpda.orgbgsu.edu

For the synthesis of this compound, the precursor ketone would be irradiated in a suitable solvent. The resulting 4-bromo-3'-chloro-2'-methyl-substituted ketyl radical can then follow one of two main pathways:

Formation of Benzhydrol : The ketyl radical can abstract another hydrogen atom, typically from the solvent-derived radical, to yield the target alcohol, this compound.

Formation of Pinacol (B44631) : Two ketyl radicals can dimerize, coupling at the carbon atoms, to form the corresponding pinacol: 1,2-bis(4-bromophenyl)-1,2-bis(3-chloro-2-methylphenyl)ethane-1,2-diol. redalyc.org

The ratio of benzhydrol to pinacol formation can be influenced by reaction conditions. While the purely photochemical reaction often favors the formation of benzopinacol, the presence of a photocatalyst like titanium dioxide (TiO₂) can steer the reaction towards a higher yield of the benzhydrol. redalyc.orgwikipedia.org The photocatalytic route provides an alternative pathway that enhances the selectivity for the desired alcohol. redalyc.org

Chiral Catalysis in Asymmetric Reduction of Ketone Precursors

Achieving enantiomerically pure or enriched chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis offers a powerful tool for the stereoselective reduction of prochiral ketones, such as 4-bromo-3'-chloro-2'-methylbenzophenone, to a specific enantiomer of the corresponding benzhydrol.

A highly effective and widely applied method is the Noyori asymmetric hydrogenation, which utilizes ruthenium (II) complexes bearing chiral ligands. wikipedia.orgnih.govnrochemistry.com These catalysts, often composed of a Ru(II) center, a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand, can hydrogenate a vast range of unfunctionalized aromatic ketones with exceptional enantioselectivity and high yields. nih.govmdpi.com

The mechanism of these catalysts is described as a nonclassical metal-ligand bifunctional catalysis. nih.gov The reaction does not proceed through direct coordination of the ketone to the metal center. Instead, an 18-electron ruthenium hydride complex, formed in the presence of a base and hydrogen gas, transfers a hydridic Ru-H and a protic N-H simultaneously to the carbonyl group of the ketone via a six-membered pericyclic transition state. nih.govmdpi.com The specific chirality of the BINAP and diamine ligands dictates which face of the ketone is hydrogenated, thus determining the absolute configuration of the resulting alcohol. harvard.edu

The reaction is typically performed in a solvent like ethanol or 2-propanol, under hydrogen pressure, and in the presence of a base such as potassium tert-butoxide. nih.govmdpi.com These catalysts exhibit broad functional group tolerance, allowing for the reduction of ketones with various substituents, including halogens like bromine and chlorine, which are present in the target precursor. nih.gov

| Catalyst System | Substrate Type | H₂ Pressure (atm) | Solvent | Base | Typical ee (%) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| RuCl₂[(S)-BINAP][(S)-DAIPEN] | Aryl Alkyl Ketones | 8 - 100 | Ethanol | KOC(CH₃)₃ | 98 - >99 | 95 - 100 | nih.govharvard.edu |

| trans-RuCl₂[(R)-xylbinap][(R)-daipen] | Substituted Benzophenones | 8 | 2-Propanol | KOC(CH₃)₃ | 92 - 99 | >99 | bgsu.edu |

| (R,R)-TsDPEN-Ru(II)-arene | Aromatic/Heterocyclic Ketones | N/A (Transfer) | HCOOH/NEt₃ | N/A (NEt₃) | up to 99 | up to 98 | mdpi.comwordpress.com |

Advanced Synthetic Routes for the Direct Construction of this compound Scaffold

The conventional synthesis of this compound involves a two-step sequence: formation of the ketone precursor followed by its reduction. Advanced synthetic strategies aim to streamline this process, potentially through more convergent or direct methods. While direct one-pot constructions of such a specific, unsymmetrical benzhydrol are not commonly reported, the synthesis of the precursor ketone, 4-bromo-3'-chloro-2'-methylbenzophenone, can be achieved through modern cross-coupling reactions which offer advantages over classical methods.

Friedel-Crafts Acylation: This is a traditional method for forming aryl ketones. For the target precursor, this could involve the reaction of a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org Two main pathways are plausible:

Acylation of 2-chlorotoluene with 4-bromobenzoyl chloride.

Acylation of bromobenzene (B47551) with 3-chloro-2-methylbenzoyl chloride. doubtnut.com

A major drawback of Friedel-Crafts reactions is the need for stoichiometric amounts of the catalyst, which generates significant waste. libretexts.org Furthermore, regioselectivity can be an issue, potentially leading to mixtures of isomers.

Suzuki-Miyaura Cross-Coupling: A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura coupling. nih.gov This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. To synthesize the ketone precursor, an acyl chloride can be coupled with an arylboronic acid. doubtnut.com This method often offers higher yields, greater functional group tolerance, and uses only catalytic amounts of the palladium complex. jk-sci.com A plausible route to 4-bromo-3'-chloro-2'-methylbenzophenone is the Suzuki coupling of 4-bromobenzoyl chloride with (3-chloro-2-methylphenyl)boronic acid. Research has demonstrated high yields (92-98%) for the synthesis of structurally similar ketones, such as 4-chloro-2-methylbenzophenone, using this methodology. jk-sci.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact through improved efficiency and the use of safer materials. tcichemicals.com

Development of Environmentally Benign Reaction Conditions

The development of sustainable synthetic methods involves several key considerations. For the reduction of the ketone precursor, traditional chemical reductants can be replaced with catalytic hydrogenation, which uses molecular hydrogen as the reducing agent, producing only water as a byproduct. epa.gov Solvents are a major source of waste in the chemical industry; therefore, choosing greener solvents or developing solvent-free reaction conditions is crucial. For instance, some catalytic hydrogenations can be performed in more environmentally friendly solvents like 2-propanol or even water. mdpi.comacs.org

Atom Economy and Reaction Efficiency in Multi-Step Syntheses

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comscranton.edu Reactions with high atom economy, such as addition or rearrangement reactions, are preferred over substitution or elimination reactions, which generate stoichiometric byproducts. researchgate.net

The atom economy for the synthesis of the precursor, 4-bromo-3'-chloro-2'-methylbenzophenone, can be compared for different routes:

Friedel-Crafts Acylation: This reaction typically uses a stoichiometric amount of AlCl₃ catalyst, which is hydrolyzed during workup, generating significant inorganic waste. libretexts.org The reaction itself produces HCl as a byproduct. This leads to a relatively low atom economy.

Suzuki-Miyaura Coupling: This catalytic reaction is inherently more atom-economical. The main byproducts are derived from the base used (e.g., K₂CO₃) and the boronic acid leaving group (B(OH)₃), but the palladium catalyst is used in very small quantities. nih.gov

Reduction Step: The subsequent reduction of the ketone to the benzhydrol is an addition reaction (addition of H₂). Catalytic hydrogenation has a theoretical atom economy of 100%, as all atoms of the hydrogen molecule are incorporated into the product. acs.org

Therefore, a synthetic strategy combining a Suzuki coupling for the ketone synthesis followed by catalytic asymmetric hydrogenation for the reduction step represents a more atom-economical and greener route to chiral this compound compared to a Friedel-Crafts/stoichiometric reduction pathway.

Application of Biocatalysis or Heterogeneous Catalysis

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative for the reduction of ketones. tudelft.nl These reactions are performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, avoiding the need for toxic reagents and organic solvents. youtube.com Numerous microorganisms and isolated enzymes (alcohol dehydrogenases) have been shown to reduce a wide variety of aromatic ketones with high enantioselectivity. wikipedia.orgnih.gov For example, Lactobacillus senmaizukei has been used for the enantioselective bioreduction of various substituted aromatic ketones. wikipedia.org Lipases have also been employed in the synthesis of chiral precursors. A biocatalytic approach could provide a green route to a specific enantiomer of this compound.

Heterogeneous Catalysis: This type of catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst separation, recovery, and recycling—key aspects of green chemistry. For the hydrogenation of the ketone precursor, solid-supported metal catalysts are highly effective. Raney nickel is a common and cost-effective heterogeneous catalyst for the selective hydrogenation of benzophenones to benzhydrols. acs.org Other examples include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). acs.org While these catalysts are typically used for racemic reductions, they offer significant advantages in terms of process sustainability.

| Method | Catalyst Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Homogeneous (e.g., Ru-BINAP-diamine) | High enantioselectivity (>99% ee); High yield | H₂ gas, 2-propanol, base (KOC(CH₃)₃) | nih.govmdpi.com |

| Heterogeneous Hydrogenation | Solid (e.g., Raney Ni, Pd/C) | Easy catalyst separation and reuse; Cost-effective | H₂ gas, 2-propanol, 323-343 K | acs.org |

| Biocatalysis | Enzymes / Whole Cells (e.g., Lactobacillus) | High enantioselectivity; Mild, aqueous conditions; "Green" | Aqueous buffer, glucose co-substrate, room temp. | wikipedia.orgyoutube.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 2 Methylbenzhydrol

Oxidation Reactions of the Benzhydrol Hydroxyl Group

The secondary alcohol moiety is a key site for reactivity, readily undergoing oxidation to form the corresponding ketone or, under more forcing conditions, undergoing cleavage of the carbon-carbon bond.

The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation in organic synthesis. libretexts.org For 4-Bromo-3'-chloro-2'-methylbenzhydrol, this reaction is expected to proceed with high selectivity, yielding 4-Bromo-3'-chloro-2'-methylbenzophenone. A variety of reagents are capable of effecting this transformation under mild conditions that would not affect the sensitive halogen substituents on the aromatic rings. organic-chemistry.orgpduamtulungia.co.in

Common methods for this selective oxidation include:

Chromium-Based Reagents : Jones reagent (chromic acid in acetone) and Pyridinium Chlorochromate (PCC) are classic and effective reagents for oxidizing secondary alcohols to ketones. libretexts.orgwikipedia.org Jones oxidation is typically rapid and high-yielding. wikipedia.org PCC is a milder alternative, often used for sensitive substrates. libretexts.org

Oppenauer Oxidation : This method uses an aluminum alkoxide catalyst in the presence of a ketone (typically acetone) as the hydride acceptor. It is a particularly gentle method, highly selective for secondary alcohols, and avoids the use of heavy metals. wikipedia.org

DMSO-Based Oxidations : Reagents like those used in the Swern and Moffatt oxidations utilize dimethyl sulfoxide (DMSO) as the terminal oxidant and are known for their mild conditions and high yields. organic-chemistry.org

The transformation is chemoselective, as the reagents that oxidize secondary alcohols are generally unreactive toward the aryl halide functionalities present in the molecule. wikipedia.org

Table 1: Common Reagents for Selective Oxidation of Secondary Alcohols

| Reagent/System | Typical Conditions | Key Advantages |

|---|---|---|

| Jones Reagent (CrO3/H2SO4/Acetone) | 0-25 °C, Acetone | Inexpensive, rapid, and high-yielding. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Room temperature, CH2Cl2 | Milder than Jones reagent, good for sensitive substrates. libretexts.org |

| Oppenauer Oxidation (Al(Oi-Pr)3/Acetone) | Refluxing acetone/benzene (B151609) | Highly selective for secondary alcohols, non-toxic reagents. wikipedia.org |

| Dess-Martin Periodinane (DMP) | Room temperature, CH2Cl2 | Mild, neutral conditions, and fast reaction times. pduamtulungia.co.in |

| TEMPO/NaOCl | 0 °C, CH2Cl2/H2O | Catalytic, metal-free, and chemoselective. organic-chemistry.org |

While selective oxidation to the ketone is the most common pathway, under specific catalytic conditions, the C-C bond adjacent to the hydroxyl group can undergo oxidative cleavage. This more drastic transformation breaks the benzhydrol structure into smaller carboxylic acid or aldehyde fragments. researchgate.net This process is of significant interest in areas like biomass degradation, where C-C bond cleavage in lignin model compounds is studied. nih.gov

Catalytic systems that can promote such reactions often involve transition metals like copper or iron, which can activate molecular oxygen or other oxidants to perform the C-C scission. researchgate.netfrontiersin.org For this compound, this pathway would likely first involve oxidation to the intermediate ketone, followed by cleavage to yield 4-bromobenzoic acid and 3-chloro-2-methylbenzoic acid or their corresponding aldehydes. frontiersin.org

Table 2: Catalytic Systems for Oxidative C-C Cleavage of Benzylic Alcohols

| Catalyst/Oxidant System | Typical Products | Reference Principle |

|---|---|---|

| Copper/1,10-phenanthroline/O2 | Carboxylic acids | Effective for lignin model systems. researchgate.net |

| Fe(NO3)3·9H2O/NaI/DMSO | Aryl carboxylic acids | Transforms secondary benzylic alcohols via in situ I2 generation. frontiersin.org |

| H5PV2Mo10O40 | Cleavage products (esters via subsequent reaction) | Proceeds via an electron transfer and oxygen transfer (ET-OT) mechanism. acs.org |

| Cobalt Nanoparticles/O2 | Esters (from cleavage and subsequent esterification) | Heterogeneous catalysis for C-C bond cleavage. researchgate.net |

Rearrangement Reactions of the Benzhydrol Core Structure

The core benzhydrol structure is susceptible to rearrangement reactions, particularly under acidic conditions, which proceed through carbocationic intermediates. The stability of these carbocations is a critical factor in determining the reaction pathway and the structure of the resulting products. Two principal rearrangement reactions applicable to diol derivatives of the benzhydrol core are the Pinacol (B44631) rearrangement and the Wagner-Meerwein rearrangement.

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde. ijfmr.comwikipedia.org For an unsymmetrical diaryl glycol derived from this compound, the reaction would be initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. The subsequent 1,2-migration of an aryl or alkyl group leads to the final product. The migratory aptitude of different groups plays a crucial role in determining the product distribution. In general, the migratory aptitude follows the order: aryl > hydride > alkyl. wikipedia.orgpw.live For aryl groups, those with electron-donating substituents migrate more readily.

In the context of a hypothetical 1,2-diol derived from this compound, the relative stability of the potential carbocation intermediates would direct the initial water loss. The subsequent migration would be influenced by the electronic properties of the substituted phenyl rings.

| Migrating Group | Relative Migratory Aptitude |

| p-Anisyl | High |

| p-Tolyl | |

| Phenyl | |

| p-Chlorophenyl | Low |

The Wagner-Meerwein rearrangement involves the 1,2-shift of a hydrogen, alkyl, or aryl group in a carbocationic intermediate to form a more stable carbocation. wikipedia.orglscollege.ac.in In reactions involving this compound where a carbocation is formed at the benzylic position, rearrangement is a plausible subsequent step, especially if a more stable carbocation can be formed. beilstein-journals.orglibretexts.org The driving force for such a rearrangement is the attainment of a more stabilized carbocationic center.

Reaction Mechanisms of Transformations Involving the Benzylic Carbon and Hydroxyl Group

The reactivity of the benzylic carbon and the hydroxyl group in this compound is central to many of its transformations, particularly nucleophilic substitution reactions. These reactions typically proceed through an S(_N)1 mechanism due to the ability of the diarylmethyl system to stabilize a carbocation intermediate.

The S(_N)1 mechanism is initiated by the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). libretexts.org Subsequent departure of the water molecule generates a planar benzhydryl carbocation. researchgate.net The stability of this carbocation is enhanced by resonance delocalization of the positive charge over both aromatic rings. The substituents on the phenyl rings play a significant role in modulating this stability. The electron-donating methyl group on one ring will help stabilize the positive charge, while the electron-withdrawing bromine and chlorine atoms will have a destabilizing inductive effect.

The rate of S(_N)1 solvolysis reactions of substituted benzhydrols is highly dependent on the electronic nature of the substituents. This relationship can often be quantified using the Hammett equation , which correlates reaction rates with substituent constants ((\sigma)). wikipedia.orglibretexts.org For the formation of a positively charged intermediate, the reaction constant ((\rho)) is typically negative, indicating that electron-donating groups accelerate the reaction. cambridge.org

Once the carbocation is formed, it can be attacked by a nucleophile from either face of the planar intermediate, which can lead to a racemic mixture if the starting material is chiral. The solvent can often act as the nucleophile in a process known as solvolysis. nih.gov

| Reaction Step | Description |

| Protonation | The hydroxyl group is protonated by an acid. |

| Formation of Carbocation | The protonated hydroxyl group departs as a water molecule, forming a benzhydryl carbocation. This is the rate-determining step. |

| Nucleophilic Attack | A nucleophile attacks the carbocation. |

| Deprotonation | If the nucleophile was neutral, a final deprotonation step yields the product. |

Radical Reactions and Photochemistry of the Substituted Benzhydrol

The presence of halogen atoms and a benzylic hydrogen in this compound makes it a candidate for radical reactions, particularly under photochemical conditions.

Free-radical halogenation at the benzylic position is a characteristic reaction of alkyl-substituted aromatic compounds. najah.edulibretexts.org The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light are commonly used for benzylic bromination. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

The photochemistry of aryl halides often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. nih.gov This process can lead to the formation of aryl radicals. For this compound, irradiation with UV light could potentially lead to the cleavage of the C-Br or C-Cl bonds. The resulting aryl radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction or coupling. Photochemical dehalogenation of bromoarenes can be facilitated by a base and a hydrogen donor like methanol (B129727) under UVA irradiation. nih.gov

Stereochemical Control and Diastereoselective Reactions

When the benzylic carbon of a benzhydrol derivative is a stereocenter, the stereochemical outcome of its reactions is of significant interest. The control of stereochemistry in reactions of chiral alcohols is a fundamental aspect of asymmetric synthesis.

Diastereoselective reactions can be achieved when a chiral molecule reacts to create a new stereocenter, leading to the preferential formation of one diastereomer over another. In the case of a chiral, enantiomerically pure this compound, reactions involving the addition of a nucleophile to a derivative where the benzylic carbon is part of a prochiral center (e.g., a ketone formed by oxidation) can exhibit diastereoselectivity. The existing stereocenter can influence the trajectory of the incoming nucleophile.

Models such as the Felkin-Anh and Cram chelation models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds bearing a proximal chiral center. bham.ac.uk The steric and electronic properties of the substituents on the chiral center dictate the preferred conformation for nucleophilic attack, thereby determining the stereochemistry of the newly formed stereocenter. For instance, in the addition of organozinc reagents to chiral carbonyl derivatives, chelation control can be used to reverse the expected diastereoselectivity. upenn.edu

Furthermore, the stereochemistry of the hydroxyl group can be used to direct reactions at other positions in the molecule. For example, in the reactions of chiral secondary alcohols, catalyst-directed diastereoselectivity can be achieved. nih.gov

Derivatization and Synthetic Utility of 4 Bromo 3 Chloro 2 Methylbenzhydrol

Synthesis of Ether, Ester, and Other Oxygen-Linked Derivatives

The hydroxyl group of 4-bromo-3'-chloro-2'-methylbenzhydrol is a prime site for derivatization to form ethers and esters. These reactions are typically straightforward and proceed under standard conditions.

Ether Synthesis: Ether derivatives can be readily prepared through Williamson ether synthesis. This involves deprotonation of the benzhydrol with a suitable base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide yields the desired ether. The choice of the alkyl halide allows for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Ester Synthesis: Esterification of this compound can be achieved through several established methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common approach. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although it is a reversible process. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the benzhydrol and a carboxylic acid, offering another efficient route to ester derivatives. aocs.org These esterification methods provide access to a diverse range of esters with varying functionalities. For instance, the synthesis of methyl 4-bromo-3-chlorobenzoate from 4-bromo-3-chlorobenzoic acid using chlorotrimethylsilane (B32843) in methanol (B129727) demonstrates a related esterification process. chemicalbook.com

Other Oxygen-Linked Derivatives: Beyond simple ethers and esters, the hydroxyl group can be converted to other oxygen-linked functionalities. For example, reaction with sulfonyl chlorides would yield sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Table 1: Synthesis of Oxygen-Linked Derivatives

| Derivative Type | Reagents | General Conditions |

|---|

Preparation of Halogenated Benzhydryl Halides and their Reactivity

The hydroxyl group of this compound can be replaced by a halogen to form the corresponding benzhydryl halide. This transformation is crucial as it converts the alcohol, which is a poor leaving group, into a halide, which is an excellent leaving group for subsequent nucleophilic substitution and elimination reactions.

Common reagents for this conversion include thionyl chloride (for chlorination) and phosphorus tribromide (for bromination). The resulting 4-bromo-3'-chloro-2'-methylbenzhydryl halides are highly reactive intermediates. Their reactivity is attributed to the stability of the potential benzhydryl carbocation that can form upon departure of the halide ion. This stability is due to the delocalization of the positive charge over the two aromatic rings.

The presence of bromine and chlorine atoms on the phenyl rings influences the reactivity of these halides. cymitquimica.com These halogenated benzhydryl halides can participate in a variety of reactions, including:

Nucleophilic Substitution (S_N1 and S_N2): They readily react with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups. The reaction mechanism can be either S_N1 or S_N2, depending on the reaction conditions and the nature of the nucleophile.

Friedel-Crafts Alkylation: The benzhydryl halide can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds, leading to the formation of triarylmethanes.

Elimination Reactions: In the presence of a strong base, elimination of hydrogen halide can occur to form a substituted alkene.

The strategic use of these halogenated intermediates opens up pathways to a diverse array of complex molecules.

Role as a Key Intermediate in the Construction of Complex Organic Moleculesresearchgate.net

This compound and its derivatives serve as pivotal building blocks in the synthesis of more elaborate organic structures. fluorochem.co.uk The combination of a reactive functional group and halogenated aromatic rings makes it a versatile precursor for various molecular architectures.

The bromine atom on the benzhydryl framework is particularly useful for the construction of biaryl systems through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds. In a typical Suzuki coupling, the bromo-substituted benzhydrol derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl compound. researchgate.net This methodology allows for the controlled and efficient synthesis of complex polyaromatic systems with defined connectivity.

The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions highlights the utility of bromo-substituted precursors in generating complex aromatic structures. researchgate.net

The functional groups present in this compound and its derivatives can be exploited to construct heterocyclic rings. isuct.ruaksci.com For instance, the hydroxyl group can be a starting point for the synthesis of oxygen-containing heterocycles like furans or pyrans. Conversion of the hydroxyl group to an amino group, followed by intramolecular cyclization reactions, can lead to the formation of nitrogen-containing heterocycles.

Furthermore, the halogen atoms can be utilized in transition-metal-catalyzed C-N and C-O bond-forming reactions to build heterocyclic systems. The versatility of this building block allows for its incorporation into a wide range of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The unique substitution pattern of this compound makes it a valuable precursor for specialty chemicals and advanced materials. spiroorganics.com The presence of halogens can impart specific properties, such as flame retardancy or modified electronic characteristics, to the final products.

In materials science, derivatives of this benzhydrol can be used as monomers for polymerization reactions. For example, copolymerization of related halogen-substituted compounds with monomers like styrene (B11656) can lead to the formation of polymers with tailored properties. researchgate.net The resulting materials may exhibit enhanced thermal stability, altered refractive indices, or other desirable characteristics for applications in optics, electronics, and other high-tech fields.

Table 2: Applications in Synthesis

| Application Area | Synthetic Strategy | Resulting Structures |

|---|---|---|

| Biaryl Systems | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Polyaromatic compounds |

| Heterocyclic Compounds | Intramolecular cyclization, C-N/C-O bond formation | Furans, pyrans, nitrogen heterocycles |

| Specialty Chemicals | Derivatization to incorporate desired properties | Flame retardants, functionalized molecules |

| Materials Science | Monomer for polymerization | Polymers with tailored properties |

Development of Chiral Derivatives for Enantioselective Synthesis

The central carbon atom of the benzhydrol moiety in this compound is a stereocenter. This opens up the possibility of developing chiral derivatives for use in enantioselective synthesis. Resolution of the racemic benzhydrol into its individual enantiomers can be achieved through various methods, such as classical resolution with a chiral resolving agent or through enzymatic kinetic resolution.

Once obtained in enantiomerically pure form, these chiral benzhydrols can be used as chiral auxiliaries or as starting materials for the synthesis of chiral ligands for asymmetric catalysis. The well-defined three-dimensional structure of the chiral benzhydrol can induce stereoselectivity in subsequent reactions, enabling the synthesis of enantiomerically enriched products. The development of such chiral derivatives is an active area of research with significant potential for applications in the pharmaceutical and fine chemical industries.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 4-Bromo-3'-chloro-2'-methylbenzhydrol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would be complex due to the presence of two substituted phenyl rings. The protons on the 4-bromophenyl ring would likely appear as a set of doublets, while the protons on the 3-chloro-2-methylphenyl ring would exhibit a more intricate splitting pattern. The methyl group protons would be visible as a singlet, and the benzylic proton would likely appear as a singlet or a doublet, depending on its coupling with the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbon, the benzylic carbon bearing the hydroxyl group, and the various aromatic carbons. The carbons attached to bromine and chlorine would exhibit characteristic chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. rsc.org

¹⁹F NMR Spectroscopy: While not directly applicable to this compound, if a fluorine substituent were present, ¹⁹F NMR would be a highly sensitive technique to probe the electronic environment around the fluorine atom.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| Benzylic-CH | 5.5 - 6.0 | Singlet/Doublet |

| Hydroxyl-OH | Variable | Singlet (broad) |

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | 120 - 125 |

| Aromatic C-Cl | 130 - 135 |

| Other Aromatic C | 125 - 145 |

| Benzylic C-OH | 70 - 80 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.com These two techniques are often complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. mt.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would display absorptions due to aromatic C=C stretching. The C-O stretching of the secondary alcohol would likely be observed in the 1000-1200 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often prominent. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would be a characteristic feature. orientjchem.org The C-Br and C-Cl stretching vibrations would also be observable. Due to the non-polar nature of the C-C bonds in the aromatic rings, these vibrations often produce strong Raman signals.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | FT-IR, Raman |

| C-O | Stretching | 1000 - 1200 | FT-IR |

| C-Br | Stretching | 500 - 600 | FT-IR, Raman |

Mass Spectrometry (EI-MS, ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. tutorchase.com

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would likely lead to extensive fragmentation of this compound. The molecular ion peak (M⁺) might be observed, but its intensity could be low. A key feature would be the isotopic pattern of the molecular ion and fragment ions containing bromine and chlorine. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. tutorchase.com This would result in a characteristic M, M+2, and M+4 pattern for ions containing both bromine and chlorine. libretexts.orgresearchgate.net Common fragmentation pathways would include the loss of a water molecule from the molecular ion, cleavage of the bond between the benzylic carbon and one of the aromatic rings, and loss of the halogen atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique and would be more likely to show a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula C₁₄H₁₂BrClO and distinguishing it from other potential structures with the same nominal mass.

Expected Mass Spectrometric Data:

| Ion | Description | Expected m/z | Key Feature |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 326/328/330 | Isotopic pattern for Br and Cl |

| [M-H₂O]⁺ | Loss of water | 308/310/312 | Isotopic pattern for Br and Cl |

| [C₇H₆Br]⁺ | Bromophenyl fragment | 170/172 | Isotopic pattern for Br |

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. doaj.orgresearchgate.net

This technique would unambiguously confirm the connectivity of the atoms and the substitution pattern on the aromatic rings. Furthermore, it would reveal the relative stereochemistry of the molecule if it crystallizes as a racemate or a specific enantiomer. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would also be elucidated. researchgate.net

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. A UV detector would be effective for detection due to the presence of the aromatic rings. This method can be used to determine the purity of the final product and to quantify any impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsr.com For this compound, a GC method would separate the compound from any volatile impurities or starting materials. The coupled mass spectrometer would then provide mass spectra for each separated component, aiding in their identification. researchgate.net This technique is particularly useful for identifying and quantifying byproducts in a reaction mixture. researchgate.net

Computational and Theoretical Studies of 4 Bromo 3 Chloro 2 Methylbenzhydrol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals. For 4-Bromo-3'-chloro-2'-methylbenzhydrol, this analysis would reveal how the electronegative bromine and chlorine atoms, along with the methyl group, influence the electron density across the two phenyl rings and the central carbinol group.

A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. In computational studies of similar aromatic compounds, the locations of HOMO and LUMO densities are mapped to predict sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For instance, in a study on a related benzoic acid derivative, the HOMO-LUMO gap was calculated to understand its reactivity and electronic transitions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Aromatic Compound (Note: Data is representative of the method and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability. |

| LUMO Energy | -2.15 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Relates to chemical reactivity and stability. |

Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium to large organic molecules. researchgate.net

For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (the ground state geometry). researchgate.netresearchgate.net This involves optimizing all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The accuracy of these calculations is often validated by comparing the computed parameters with experimental data from techniques like X-ray crystallography, where available. researchgate.net

Furthermore, DFT is crucial for locating transition state (TS) geometries, which are the highest energy points along a reaction coordinate. researchgate.net Identifying the structure of a transition state is vital for understanding reaction mechanisms and calculating activation energies. For example, in studies of cycloaddition reactions, DFT has been used to calculate and characterize the geometries of transition states, confirming the proposed reaction mechanism. researchgate.net

Table 2: Example Comparison of Calculated (DFT) vs. Experimental Bond Parameters for a Related Halogenated Aromatic Compound (Note: This table illustrates the typical application of DFT for geometry validation.)

| Parameter | Calculated (DFT) Value | Experimental (X-ray) Value |

|---|---|---|

| C-Br Bond Length (Å) | 1.910 | 1.905 |

| C-Cl Bond Length (Å) | 1.745 | 1.741 |

| C-C-C Ring Angle (°) | 120.1 | 120.0 |

Reaction Pathway Modeling and Energy Profile Calculations

By combining ground state and transition state calculations, a complete reaction pathway can be modeled. This involves constructing an energy profile, which plots the potential energy of the system as it progresses from reactants to products. Such a profile provides critical thermodynamic and kinetic information about the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. stanford.edu MD simulations use classical mechanics and force fields to model the movements of atoms and the flexibility of the molecular structure.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. After obtaining the optimized ground state geometry using a method like DFT, the vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Comparing the theoretical spectrum with an experimental one is a standard method for structural confirmation. researchgate.net The calculated frequencies are often systematically scaled to better match the experimental values, accounting for approximations in the theory and anharmonicity in real vibrations. This correlative approach allows for the confident assignment of specific vibrational modes to observed spectral bands. researchgate.net Studies on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, have successfully used DFT to investigate IR spectra, including the effects of different solvents on the vibrational frequencies. researchgate.netbohrium.com

Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies for a Key Functional Group in an Analogous Aldehyde (Note: Data demonstrates the correlation between theoretical and experimental spectroscopy.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1725 | 1705 | Carbonyl Stretch |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H Stretch |

| ν(C-Cl) | 750 | 740 | C-Cl Stretch |

Structure-Reactivity Relationship (SAR) and Mechanistic Elucidation through Computational Chemistry

Ultimately, the goal of these computational studies is to build a comprehensive structure-reactivity relationship (SAR). By integrating the findings from electronic structure analysis, geometry optimization, and reaction modeling, a detailed picture of the molecule's chemical behavior emerges.

For this compound, computational chemistry can explain how the specific substitution pattern (4-Bromo, 3'-chloro, 2'-methyl) governs its reactivity. For example, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting where it will interact with other reagents. researchgate.netresearchgate.net By calculating the energetics of different potential reaction pathways, computational methods can provide strong evidence for a specific reaction mechanism, corroborating or guiding experimental investigations. This synergy between theory and experiment is crucial for the rational design of new chemical entities and for understanding complex chemical transformations.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Analogs with Tailored Reactivity

Without established synthetic routes and reactivity profiles for the parent compound, the rational design and synthesis of novel analogs with specific, tailored functionalities cannot be discussed in a meaningful way.

Exploration of Unconventional Reaction Pathways for Derivatization

Meaningful exploration of unconventional reaction pathways requires a baseline understanding of the compound's conventional reactivity. This foundational information is not currently available in the public domain.

Integration of 4-Bromo-3'-chloro-2'-methylbenzhydrol into Functional Materials and Supramolecular Architectures

The potential for integrating a compound into advanced materials or supramolecular structures can only be assessed based on its known chemical and physical properties. In the absence of such data, any discussion would be purely speculative.

Interdisciplinary Research Initiatives for Advanced Applications

Interdisciplinary research is driven by the potential applications of a compound, which are in turn based on its known biological or material properties. Without this initial data, the impetus for such collaborative initiatives has not been established.

It is important to note that the absence of published research does not necessarily mean that research has not been conducted, but rather that it is not available in publicly accessible databases. Further proprietary or unpublished research may exist. However, based on the currently available scientific literature, a comprehensive and authoritative article on the future research directions of "this compound" cannot be constructed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3'-chloro-2'-methylbenzhydrol?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using halogenated aryl precursors. For example, bromo-chloro-substituted benzoic acids (e.g., 3-bromo-4-chlorobenzoic acid, CAS 42860-10-6) can serve as intermediates for generating benzophenone derivatives through Friedel-Crafts acylation or Grignard reactions . Purification typically involves recrystallization or column chromatography, with purity assessed via HPLC (≥95.0% HLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., LCMS m/z 294 [M+H]+) verifies molecular weight .

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl or carbonyl (e.g., IR data for 4'-chloro-2-hydroxy-4-methoxybenzophenone) .

Q. How is crystallographic data obtained for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) resolves molecular geometry. This method is robust for polyhalogenated aromatics, with software parameters optimized for electron density mapping .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict thermochemical properties of halogenated benzhydrols?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies and reaction pathways. For example, exact-exchange terms in DFT improve atomization energy predictions (average deviation: 2.4 kcal/mol) . Validation involves comparing computed geometries with crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies resolve contradictions between experimental and computational data?

- Methodological Answer :

- Error Analysis : Compare DFT-optimized bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate basis set limitations .

- Multi-Method Validation : Use complementary techniques (e.g., NMR for substituent effects, DFT for electronic properties) to cross-validate results .

Q. How are reaction mechanisms for halogenated benzhydrol derivatives elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Track isotopic labeling in intermediates (e.g., C or H) to identify rate-determining steps.

- Computational Transition-State Modeling : Locate transition states using Gaussian or ORCA software to map activation barriers .

Data Analysis and Interpretation

Q. What statistical approaches handle variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Taguchi or factorial designs optimize reaction parameters (e.g., temperature, catalyst loading).

- ANOVA : Identifies significant variables (e.g., solvent polarity) affecting yield .

Q. How are electronic effects of substituents (Br, Cl, CH) quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.